molecular formula C5H10F2Si B14465214 CID 78063756

CID 78063756

Katalognummer: B14465214
Molekulargewicht: 136.21 g/mol
InChI-Schlüssel: SRGFVIXAYDBQAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78063756” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 78063756 involves several steps, including the selection of appropriate starting materials and reagents, followed by a series of chemical reactions under controlled conditions. The specific synthetic route and reaction conditions depend on the desired purity and yield of the compound. Common techniques used in the synthesis include:

    Lysis: Breaking the cells open to expose the DNA and RNA.

    Lipid Membrane Removal: Treating the samples with a detergent such as Triton X-100 or NP-40.

    Nucleic Acid Precipitation: Achieved by adding alcohol to the sample.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated equipment and standardized protocols. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include:

Analyse Chemischer Reaktionen

Types of Reactions

CID 78063756 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

CID 78063756 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of CID 78063756 involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or influence cellular signaling pathways. The precise mechanism depends on the context of its use and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 78063756 include other chemical entities with related structures and properties. These compounds may share common functional groups or exhibit similar biological activities.

Uniqueness

This compound is unique due to its specific chemical structure and the distinct set of reactions it undergoes. Its unique properties make it valuable for various applications in scientific research and industry .

Eigenschaften

Molekularformel

C5H10F2Si

Molekulargewicht

136.21 g/mol

InChI

InChI=1S/C5H10F2Si/c1-3-4(2)8-5(6)7/h4-5H,3H2,1-2H3

InChI-Schlüssel

SRGFVIXAYDBQAL-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)[Si]C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.